molecular formula C14H23N3S B5803304 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione

5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione

Cat. No. B5803304
M. Wt: 265.42 g/mol
InChI Key: PBJRFVNVNMUMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as amantadine, and it has been studied extensively for its antiviral, antiparkinsonian, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione varies depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus by blocking the M2 ion channel, which is essential for the viral uncoating process. In the case of antiparkinsonian activity, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Finally, in the case of anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione vary depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus, which helps to prevent the spread of the virus. In the case of antiparkinsonian activity, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione helps to alleviate the symptoms of Parkinson's disease by acting as a dopamine agonist. Finally, in the case of anti-inflammatory activity, this compound helps to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in lab experiments are its diverse applications and well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful handling. Furthermore, the purity of the product can be challenging to achieve, which can affect the reproducibility of the results.

Future Directions

The future directions for 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione research are vast and diverse. One potential direction is the development of new antiviral drugs based on the structure of this compound. Additionally, further research is needed to explore the potential applications of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in the treatment of other diseases such as Alzheimer's disease or multiple sclerosis. Finally, the development of new synthesis methods for this compound could lead to improved purity and reproducibility of the results.
In conclusion, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound with diverse applications and potential for future research. Its antiviral, antiparkinsonian, and anti-inflammatory properties have been extensively studied, and its mechanism of action is well understood. While there are limitations to using this compound in lab experiments, its advantages make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione involves the reaction of 2-adamantanamine with carbon disulfide and methyl iodide. This reaction yields the desired product, which can be further purified using various techniques such as recrystallization or chromatography. The purity of the product can be determined using spectroscopic methods such as NMR or IR.

Scientific Research Applications

The scientific research application of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is vast and diverse. This compound has been studied for its antiviral properties, particularly against influenza A virus. It has been shown to inhibit the replication of the virus by interfering with the viral uncoating process. Additionally, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione has been studied for its antiparkinsonian properties. It acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Furthermore, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3S/c1-16-8-17(7-15-14(16)18)13-11-3-9-2-10(5-11)6-12(13)4-9/h9-13H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJRFVNVNMUMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(CNC1=S)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3,5-triazinane-2-thione

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